1-(4-bromo-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(4-bromo-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a sulfonyl group and a brominated phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 3-methylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-bromo-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the brominated phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
- 1-(4-Bromo-3-methylphenyl)sulfonylpiperazine
- 1-(4-Bromo-3-methylphenyl)sulfonylpiperidine
- 4-(3-Bromo-4-methylphenyl)sulfonylmorpholine
Comparison: Compared to these similar compounds, 1-(4-bromo-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole stands out due to its pyrazole ring, which imparts unique chemical properties and reactivity. The presence of the pyrazole ring can influence the compound’s tautomerism, reactivity, and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-9(2)13-14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMMFFOKXFTYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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